molecular formula C14H25N3O4 B7097496 Tert-butyl 9-(ethylcarbamoyl)-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate

Tert-butyl 9-(ethylcarbamoyl)-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B7097496
M. Wt: 299.37 g/mol
InChI Key: LCMLEENVVOOFLB-UHFFFAOYSA-N
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Description

Tert-butyl 9-(ethylcarbamoyl)-5-oxa-2,9-diazaspiro[35]nonane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Properties

IUPAC Name

tert-butyl 9-(ethylcarbamoyl)-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4/c1-5-15-11(18)17-7-6-8-20-14(17)9-16(10-14)12(19)21-13(2,3)4/h5-10H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMLEENVVOOFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCOC12CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-(ethylcarbamoyl)-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often requires specialized equipment to handle the reagents and to maintain the necessary reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-(ethylcarbamoyl)-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous ether solution.

    Substitution: Nucleophiles such as amines or alkoxides in a polar aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Tert-butyl 9-(ethylcarbamoyl)-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl 9-(ethylcarbamoyl)-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
  • Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
  • Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

What sets tert-butyl 9-(ethylcarbamoyl)-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate apart from similar compounds is its unique spiro structure combined with the presence of an ethylcarbamoyl group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications .

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